4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are characterized by their fused heterocyclic rings and have garnered attention due to their potential pharmacological applications, particularly in the field of cancer therapy and as inhibitors of various kinases.
This compound can be synthesized through various chemical methods, often involving multi-step reactions that utilize starting materials such as thiourea and substituted phenyl derivatives. The synthesis processes can vary significantly depending on the desired derivatives and their specific applications in medicinal chemistry .
4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is classified as a pyrazolo[3,4-d]pyrimidine derivative. This classification indicates its structural features, which include a pyrazole ring fused to a pyrimidine ring, with specific substitutions at the 1 and 4 positions that enhance its biological activity.
The synthesis of 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:
The synthesis may involve the use of various catalysts such as sodium ethoxide or piperidine to facilitate reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yields and minimizing byproducts. For example, one method reported yields of over 90% under specific conditions .
The molecular structure of 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:
Spectroscopic analysis such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics:
4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine participates in various chemical reactions:
Reactions are often monitored using Thin Layer Chromatography (TLC) to determine completion and purity. The choice of solvents and reaction conditions significantly influences the reaction pathways and yields obtained .
The mechanism by which 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its biological effects primarily involves inhibition of specific kinases such as Epidermal Growth Factor Receptor (EGFR) and ErbB2.
Studies have shown that certain derivatives exhibit IC values in the low micromolar range against these targets, indicating potent activity suitable for further drug development.
Relevant data from spectroscopic analyses confirm these properties, aiding in predicting behavior in biological systems .
The primary applications of 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine include:
Research continues into optimizing these compounds for better efficacy and reduced side effects in clinical settings, highlighting their importance in modern medicinal chemistry .
4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exemplifies the strategic application of halogen engineering to enhance molecular recognition in kinase inhibition. The compound features a tripartite halogenation pattern with chlorine at position 4 of the pyrimidine ring and fluorine at the para position of the N1-phenyl substituent. This configuration yields distinctive physicochemical properties essential for its pharmacological activity:
Table 1: Structural and Physicochemical Properties of 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Property | Value | Analytical Significance |
---|---|---|
Molecular Formula | C₁₁H₆ClFN₄ | Confirmed via high-resolution mass spectrometry |
Molecular Weight | 248.64 g/mol | Impacts pharmacokinetic properties |
SMILES | C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)F | Describes atomic connectivity |
InChIKey | GBKPQRDTVISISD-UHFFFAOYSA-N | Unique structural identifier |
Predicted CCS ([M+H]⁺) | 149.2 Ų | Facilitates MS-based identification in biological matrices |
LogP (Calculated) | ~2.8 | Optimal membrane permeability balance |
The chlorine atom at position 4 serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile derivatization with amine-containing pharmacophores that enhance target affinity and selectivity. Crystallographic analyses reveal that this chlorine occupies a sterically constrained region adjacent to the kinase hinge binding area, where its electron-withdrawing character polarizes the electron density of the pyrimidine ring, strengthening hydrogen-bond acceptor capacity at N3. The 4-fluorophenyl group at N1 extends into a hydrophobic region I of kinase ATP-binding pockets. The fluorine atom engages in orthogonal dipole interactions with backbone carbonyl groups and modulates the π-stacking capability of the phenyl ring through its electron-withdrawing effect. This configuration demonstrates superior metabolic stability compared to non-fluorinated analogs, as the strong C-F bond resists oxidative defluorination by hepatic cytochrome P450 enzymes [3] [6].
Mass spectrometric characterization reveals distinctive fragmentation patterns and adduct formation, with predicted collision cross-section (CCS) values enabling precise identification in complex biological samples. The [M+H]+ ion (m/z 249.03378) demonstrates a CCS value of 149.2 Ų, while sodium adducts ([M+Na]+) appear at m/z 271.01572 with CCS 163.1 Ų. These physicochemical signatures provide critical quality control parameters for synthetic batches and facilitate pharmacokinetic studies [6].
The evolution of this chemotype originates from systematic structure-activity relationship (SAR) explorations of purine-mimetic scaffolds in the early 2000s. Initial lead structures featured unsubstituted pyrazolo[3,4-d]pyrimidine cores with moderate kinase affinity but suboptimal selectivity and metabolic stability. The breakthrough emerged through rational halogen incorporation, where researchers discovered that chloro-substitution at position 4 dramatically enhanced kinase inhibitory potency by serving as a versatile synthetic handle and improving electronic characteristics. Concurrently, structure-based drug design revealed that hydrophobic substituents at N1 significantly influenced selectivity profiles across kinase families. The 4-fluorophenyl moiety emerged as optimal after extensive screening, balancing steric occupancy, lipophilicity, and electronic effects [4] [5].
The synthetic accessibility of this core facilitated rapid analog production, establishing structure-activity relationship principles that informed subsequent generations of kinase inhibitors. Key synthetic routes involve:
These efficient methodologies enabled gram-scale production essential for preclinical development [4] [8].
Biological characterization revealed the compound's exceptional kinase inhibitory breadth, serving as a versatile scaffold for targeting multiple oncological targets:
Table 2: Biological Activities of 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Biological Target | Derivative Structural Feature | Potency (IC₅₀) | Cellular Effect |
---|---|---|---|
EGFRWT | C6-Aniline substitution | 0.016 µM | Cell cycle arrest (S/G2/M phase), 8.8-fold ↑ BAX/Bcl-2 ratio |
VEGFR-2 | 6-Methyl substitution | 0.063 µM | 23% inhibition of HUVEC migration at 72h |
CDK2/Cyclin A2 | Thioglycoside at C3 | 0.057 µM | Caspase-3 activation (7.32-fold), apoptosis induction |
HCT-116 colon cancer | Thioglycoside derivatives | 6-7 nM | Cell cycle disruption at S phase |
Mechanistic studies demonstrated that optimized derivatives induced proapoptotic signaling through BAX upregulation (8.8-fold increase in BAX/Bcl-2 ratio) and caspase-3 activation (7.32-fold increase). Cell cycle analyses revealed specific arrest at S and G2/M phases, disrupting DNA replication and mitotic progression in solid tumors. The antiangiogenic potential was confirmed through suppression of HUVEC migration (23% inhibition at 72 hours), validating dual antitumor mechanisms targeting both malignant cells and tumor vasculature [4] [5] [8].
Systematic structural variations around the pyrazolo[3,4-d]pyrimidine core reveal critical structure-activity determinants governing target affinity, selectivity, and cellular potency. Positional isomerism and substituent electronic properties significantly influence molecular recognition across kinase families:
Fluorophenyl Positional Isomers: Comparison of 4-fluorophenyl (compound A) versus 3-fluorophenyl (compound B) analogs demonstrates distinct biological profiles. The para-fluoro configuration (A) exhibits superior VEGFR-2 inhibition (IC₅₀ 0.063 µM) compared to the meta-fluoro isomer (B) due to optimized hydrophobic contact geometry in the ATP-binding pocket. This subtle positional change reduces VEGFR-2 affinity by approximately 3-fold while enhancing off-target activity against PDGFR-β [1] [6] [10].
Chlorophenyl Substitution: 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (compound C) displays reduced solubility and membrane permeability compared to fluorophenyl analogs. The increased hydrophobicity enhances P-glycoprotein-mediated efflux, diminishing intracellular accumulation in multidrug-resistant cell lines. This derivative shows attenuated cellular potency despite comparable enzymatic inhibition constants [2].
6-Methyl Substituted Derivatives: Incorporation of a methyl group at position 6 (compound D) significantly enhances both EGFR and VEGFR-2 inhibition. The methyl group occupies a sterically tolerant subpocket, increasing binding affinity (VEGFR-2 IC₅₀ 0.063 µM) and conferring a 7.32-fold increase in caspase-3 activation compared to unmethylated analogs. This modification increases molecular weight (262.67 g/mol) while maintaining optimal ligand efficiency [3].
Thioglycoside Derivatives: Conjugation with sugar moieties at C3 (compounds E) enhances solubility and introduces hydrogen-bonding capacity. These derivatives exhibit remarkable CDK2 inhibition (IC₅₀ 0.057 µM) through additional polar interactions with the ribose-binding pocket. The improved water solubility facilitates intravenous administration but may reduce blood-brain barrier penetration [8].
Table 3: Comparative Analysis of Key Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | R1 Substituent | C6 Substituent | Molecular Weight (g/mol) | Primary Target (IC₅₀) | Cellular Activity (IC₅₀) |
---|---|---|---|---|---|
A | 4-Fluorophenyl | H | 248.64 | VEGFR-2 (0.063 µM) | MDA-MB-468: 3.343 µM |
B | 3-Fluorophenyl | H | 248.64 | PDGFR-β (0.089 µM) | A549: >10 µM |
C | 4-Chlorophenyl | H | 265.10 | EGFR (0.142 µM) | HCT-116: 7.21 µM |
D | 4-Fluorophenyl | CH₃ | 262.67 | VEGFR-2 (0.063 µM), EGFR (0.019 µM) | MDA-MB-468: 3.343 µM |
E | Tolylglycyl | Thioglucose | 574.60 | CDK2 (0.057 µM) | HCT-116: 6 nM |
The hydrogen-bonding capacity varies significantly among analogs, influencing target engagement mechanisms. While unsubstituted derivatives primarily rely on hydrophobic interactions, thioglycoside-containing analogs form additional hydrogen bonds with residues in the ribose-binding pocket (e.g., Lys89 and Asp86 in CDK2). The molecular volume also impacts cellular penetration, with smaller derivatives like compound A exhibiting faster tumor accumulation, while bulkier analogs like compound E demonstrate prolonged plasma exposure. These SAR principles inform lead optimization campaigns balancing enzymatic potency, cellular activity, and drug-like properties [3] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7